molecular formula C20H19ClN4O2 B12248619 6-Chloro-2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

6-Chloro-2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12248619
M. Wt: 382.8 g/mol
InChI Key: KEFXBUOPYHSEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a naphthyridine core, a piperidine ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

6-Chloro-2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of a naphthyridine core, a piperidine ring, and an oxazole moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C20H19ClN4O2/c21-15-9-14-3-4-16(23-19(14)22-11-15)12-5-7-25(8-6-12)20(26)17-10-18(27-24-17)13-1-2-13/h3-4,9-13H,1-2,5-8H2

InChI Key

KEFXBUOPYHSEMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)C4=NC5=NC=C(C=C5C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.